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Compound of Interest

Compound Name: CEP-33779

Cat. No.: B612251 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CEP-33779 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the

JAK/STAT signaling pathway.[1][2] This pathway is crucial for transducing signals for numerous

cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation

of the JAK2/STAT pathway is implicated in various myeloproliferative neoplasms and

inflammatory diseases. CEP-33779 exhibits high selectivity for JAK2 over other JAK family

members, making it a valuable tool for studying JAK2-mediated signaling and a potential

therapeutic agent.[1] These application notes provide detailed protocols for in vitro assays to

characterize the activity of CEP-33779.
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Target Assay Type IC50 Cell Line
Key
Downstream
Target

JAK2
Cell-free kinase

assay
1.8 nM[2] - -

JAK1
Cell-free kinase

assay

>40-fold

selective vs

JAK2

- -

TYK2
Cell-free kinase

assay

>800-fold

selective vs

JAK2[1]

- -

JAK2 Cell-based assay 61 nM[2] TF-1 pSTAT5

JAK2 Cell-based assay

< 3 µM

(concentration-

dependent

inhibition)

HEL92 pSTAT5

Signaling Pathway
The primary mechanism of action of CEP-33779 is the inhibition of the JAK2 kinase. This

prevents the phosphorylation and activation of downstream Signal Transducer and Activator of

Transcription (STAT) proteins, primarily STAT3 and STAT5. The inhibition of STAT

phosphorylation blocks their dimerization, nuclear translocation, and subsequent regulation of

target gene transcription involved in cell proliferation, differentiation, and survival.
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Caption: CEP-33779 inhibits the JAK2/STAT5 signaling pathway.

Experimental Protocols
Cell-Free JAK2 Kinase Assay
This assay measures the direct inhibitory effect of CEP-33779 on the enzymatic activity of

recombinant human JAK2.

Materials:

Recombinant human JAK2 enzyme

Kinase buffer (e.g., 20 mM HEPES pH 7.2, 1 mM MnCl2, 0.1% BSA)

ATP

Peptide substrate (e.g., a 15-mer peptide)

CEP-33779 (dissolved in DMSO)

96-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Plate reader
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Procedure:

Coat a 96-well plate with a peptide substrate.

Prepare serial dilutions of CEP-33779 in DMSO and then dilute in kinase buffer. The final

DMSO concentration should be kept constant (e.g., 1%).

Add the diluted CEP-33779 or vehicle (DMSO) to the wells.

Add recombinant JAK2 enzyme to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's protocol.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

CEP-33779 concentration.

Cell-Based Inhibition of STAT5 Phosphorylation Assay
This assay evaluates the ability of CEP-33779 to inhibit JAK2-mediated STAT5 phosphorylation

in a cellular context using a human erythroleukemia cell line, HEL92.1.7, which harbors a

constitutively active JAK2 V617F mutation.

Materials:

HEL92.1.7 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

CEP-33779 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit
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SDS-PAGE equipment

Western blot equipment

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-GAPDH

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed HEL92.1.7 cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of CEP-33779 or vehicle (DMSO) for a specified

time (e.g., 1-4 hours).

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-STAT5 and total STAT5 overnight

at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Normalize the p-STAT5 signal to the total STAT5 and loading control (GAPDH) signals.
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Cell Viability Assay in Multidrug-Resistant (MDR) Cells
CEP-33779 has been shown to have an inhibitory effect on P-glycoprotein (P-gp), a key

transporter involved in multidrug resistance. This assay assesses the effect of CEP-33779 on

the viability of cancer cells overexpressing P-gp.

Materials:

P-gp overexpressing cancer cell line (e.g., KBV20C) and its parental sensitive cell line (e.g.,

KB)

Cell culture medium

CEP-33779 (dissolved in DMSO)

A chemotherapeutic agent that is a P-gp substrate (e.g., vincristine)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed both the resistant and sensitive cells in 96-well plates and allow them to attach

overnight.

Treat the cells with serial dilutions of CEP-33779, the chemotherapeutic agent, or a

combination of both. Include a vehicle control (DMSO).

Incubate the cells for 48-72 hours.

Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Remove the medium and dissolve the formazan crystals in the solubilization solution.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC50 values.

Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of CEP-
33779.
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Caption: In vitro experimental workflow for CEP-33779.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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